

# Methyl Retinoate Solubility: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Methyl retinoate

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This technical guide provides a comprehensive overview of the solubility characteristics of **methyl retinoate**, a derivative of vitamin A. Due to the limited availability of direct quantitative solubility data for **methyl retinoate** in publicly accessible literature, this document also includes relevant data for the closely related and extensively studied compound, all-trans-retinoic acid (ATRA), to provide valuable insights. The guide details experimental protocols for solubility determination and employs data visualization to illustrate key methodologies.

## Physicochemical Properties of Methyl Retinoate

**Methyl retinoate**, the methyl ester of retinoic acid, is a lipophilic molecule. Its structure, featuring a  $\beta$ -ionone ring and a polyunsaturated side chain, dictates its solubility profile, favoring nonpolar organic solvents over aqueous media.<sup>[1][2]</sup>

Table 1: General Physicochemical Properties of **Methyl Retinoate**

Property	Value	Source
Molecular Formula	C <sub>21</sub> H <sub>30</sub> O <sub>2</sub>	[1][2]
Molecular Weight	314.46 g/mol	[2]
CAS Number	339-16-2	[1][2]
Appearance	Crystalline solid	[3][4]
Predicted XlogP	6.6	[1]

## Solubility of Methyl Retinoate and Related Compounds

Comprehensive quantitative solubility data for **methyl retinoate** is not widely reported in scientific literature. General descriptions indicate that it is soluble in most organic solvents and practically insoluble in water.

In the absence of specific data for **methyl retinoate**, the solubility of all-trans-retinoic acid (ATRA) provides a useful surrogate for understanding its likely behavior in various solvents. It is important to note that as an ester, **methyl retinoate** is expected to be slightly less polar than its carboxylic acid counterpart, which may influence its solubility.

Table 2: Quantitative Solubility of All-Trans-Retinoic Acid (ATRA) in Various Solvents

Solvent	Solubility	Temperature	Source
Dimethyl Sulfoxide (DMSO)	~20 mg/mL (approx. 66.6 mM)	Not Specified	[3]
Dimethylformamide (DMF)	~20 mg/mL (approx. 66.6 mM)	Not Specified	[3]
Ethanol	~0.5 mg/mL (approx. 1.66 mM)	Not Specified	[3]
95% Ethanol	9 mM	Not Specified	[5]
Supercritical Carbon Dioxide (scCO <sub>2</sub> )	1.52 x 10 <sup>-6</sup> to 1.84 x 10 <sup>-5</sup> (mole fraction)	308.2 K, 318.2 K, 328.2 K	[6]

## Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of lipophilic compounds like **methyl retinoate** is crucial for various research and development applications. The following protocol outlines a general procedure based on the principles of the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, a widely accepted technique for retinoid analysis.[7][8][9][10]

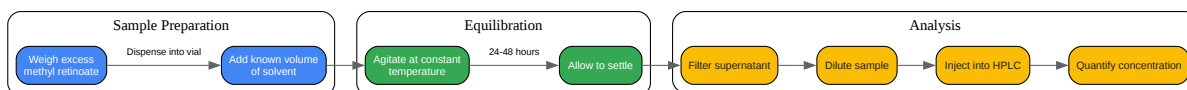
## Materials and Equipment

- **Methyl Retinoate** (crystalline solid)
- Selected solvents (e.g., ethanol, methanol, acetone, chloroform, DMSO)
- Volumetric flasks and pipettes
- Scintillation vials or sealed glass tubes
- Orbital shaker or vortex mixer
- Thermostatically controlled water bath or incubator
- Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical balance

## Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of **methyl retinoate**.



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### Solubility Determination Workflow

## Detailed Methodology

- Preparation of Saturated Solutions:
  - Add an excess amount of crystalline **methyl retinoate** to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.
  - Accurately add a known volume of the desired solvent to each vial.
  - Seal the vials to prevent solvent evaporation.
- Equilibration:
  - Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
  - Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

- After agitation, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
- Sample Analysis:
  - Carefully withdraw an aliquot of the clear supernatant using a syringe.
  - Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microcrystals.
  - Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
  - Inject the diluted sample into the HPLC system for quantification.

## HPLC Conditions for Quantification

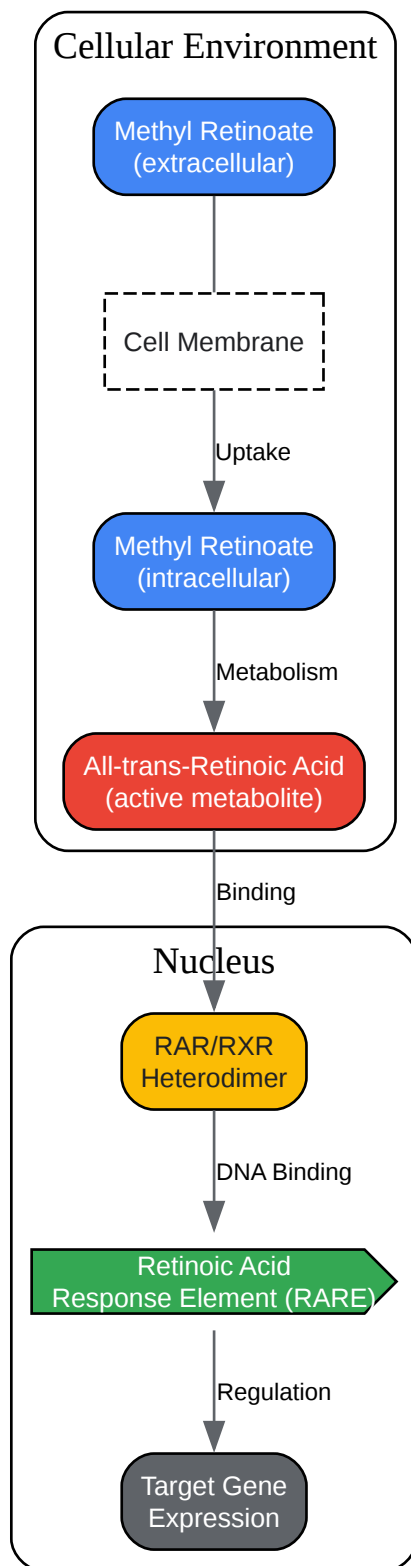
A reverse-phase HPLC method with UV detection is commonly employed for the analysis of retinoids.

- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water, often with a small percentage of a modifier like formic acid to improve peak shape.<sup>[7]</sup>
- Flow Rate: Typically 1.0 mL/min
- Detection Wavelength: UV detection at the  $\lambda_{\text{max}}$  of **methyl retinoate** (around 350 nm).
- Quantification: The concentration of **methyl retinoate** in the sample is determined by comparing its peak area to a standard curve prepared from known concentrations of a **methyl retinoate** reference standard.

## Signaling Pathways

While this guide focuses on solubility, it is important to note that **methyl retinoate**, as a retinoid, is expected to be involved in the retinoic acid signaling pathway, which plays a critical role in cellular differentiation, proliferation, and apoptosis. The general pathway involves the

cellular uptake of retinoids, conversion to active metabolites like all-trans-retinoic acid, binding to nuclear receptors (RARs and RXRs), and subsequent regulation of gene expression.



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